molecular formula C12H17N3 B8463389 1-Methyl-4-(5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(5-vinylpyridin-2-yl)piperazine

Cat. No.: B8463389
M. Wt: 203.28 g/mol
InChI Key: QGOJWFGOFIBNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(5-vinylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(5-ethenylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C12H17N3/c1-3-11-4-5-12(13-10-11)15-8-6-14(2)7-9-15/h3-5,10H,1,6-9H2,2H3

InChI Key

QGOJWFGOFIBNSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed, degassed mixture of powdered KOH (123 mg, 2.2 mmol) and 1,2-dibromoethane (0.05 mL, 0.6 mmol) in anh THF (2 mL) under Ar was heated under microwave irradiation at 95° C. for 70 min. The reaction mixture was then cooled to rt and treated with Pd(OAc)2 (5.0 mg, 0.022 mmol), PPh3 (11.5 mg, 0.044 mmol), 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (120 mg, 0.39 mmol) and degassed MeOH (2 mL). The sealed reaction mixture was heated again under microwave irradiation at 95° C. for 60 min. The crude mixture was concentrated under reduced pressure and purified by prepTLC (SiO2 10% MeOH/DCM) to provide the title compound a colorless gum (0.18 g, quantitative): 1H NMR (400 MHz, CD3OD) δ ppm 8.07 (d, J=2.26 Hz, 1H), 7.73 (dd, J=8.91, 2.38 Hz, 1H), 6.82 (d, J=9.03 Hz, 1H), 6.62 (dd, J=17.82, 11.04 Hz, 1H), 5.63 (d, 1H), 5.12 (d, J=10.79 Hz, 4H), 3.52-3.66 (m, 4H), 2.50-2.61 (m, 4H), 2.35 (s, 3H); MS ESI 204.0 [M+H]+, calcd for [C12H17N3+H]+ 204.3.
Name
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 mg
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two

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